molecular formula C11H22N2O B5161956 N-(1-methylpiperidin-4-yl)pentanamide

N-(1-methylpiperidin-4-yl)pentanamide

Cat. No.: B5161956
M. Wt: 198.31 g/mol
InChI Key: UVGUVYDFTLPORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)pentanamide (N4MP) is a simplified derivative of the antiparasitic drug albendazole, designed to retain therapeutic efficacy while improving pharmacokinetic and safety profiles. Synthesized via molecular simplification of albendazole, N4MP replaces the benzimidazole-carbamate core with a 4-methoxyphenylpentanamide structure (Fig. 1). Key modifications include substituting sulfur with oxygen at the C-4 position and replacing the carbamate group with a pentanamide chain. This compound was chemically characterized using NMR and ESI-HRMS and demonstrates potent anthelmintic activity against Toxocara canis larvae (L3).

Physicochemical and Pharmacokinetic Profile
N4MP exhibits favorable drug-likeness parameters:

  • Water solubility: High (log S = -3.01), superior to albendazole.
  • LogP: 2.85, within Lipinski’s rule of five (RO5), supporting oral bioavailability.
  • Synthetic accessibility: Simplified synthesis compared to albendazole (synthetic score: 2.83 vs. 5.71).

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-4-5-11(14)12-10-6-8-13(2)9-7-10/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGUVYDFTLPORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-methylpiperidin-4-yl)pentanamide typically involves the formation of C-N and C-C bonds. Industrial production methods may involve multicomponent reactions, cyclization, and hydrogenation processes to achieve the desired compound .

Chemical Reactions Analysis

N-(1-methylpiperidin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-methylpiperidin-4-yl)pentanamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Albendazole

Anthelmintic Efficacy

Both compounds show time- and concentration-dependent lethality against T. canis L3 larvae. However, N4MP exhibits slower initial action (24–48 hours) but achieves 100% larval mortality by 72 hours, matching albendazole.

Cytotoxicity

N4MP demonstrates significantly lower cytotoxicity:

  • Animal cells: Albendazole reduces viability by ~50% (P < 0.01); N4MP remains non-toxic.

Pharmacokinetic Advantages

Parameter N4MP Albendazole
CYP Inhibition CYP1A2 inhibitor Broad CYP inhibitor
GI Absorption High Moderate
PAINS Alerts None None
BBB Penetration Predicted Yes No

Comparison with Structural Analogs

Sulfonamide-Based Pentanamides (Antitubercular Agents)

Compounds like N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide) share the pentanamide backbone but feature sulfonamide groups (). Key differences:

  • Target : Antitubercular vs. anthelmintic.
  • Physicochemistry : Higher TPSA (≥100 Ų) due to sulfonamide groups, reducing BBB penetration.
  • Synthesis : More complex (e.g., multi-step sulfonation).

Piperidine-Containing Analogs (Opioid Derivatives)

Piperidine-based compounds like Acetyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) () highlight structural parallels but differ in:

  • Pharmacology : Opioid receptor agonism vs. antiparasitic activity.
  • LogP : Acetyl fentanyl (logP ~3.5) has higher lipophilicity than N4MP.
  • Toxicity : Opioids carry high CNS and respiratory risks, unlike N4MP.

Q & A

Q. What are the optimal synthetic routes for N-(1-methylpiperidin-4-yl)pentanamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with 1-methylpiperidine as a precursor. Key steps include:

  • Amidation: Reacting 1-methylpiperidine-4-amine with pentanoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the amide bond .
  • Purification: Use normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate/methanol) or amine-specific columns to isolate the product .
  • Optimization: Yield improvements (e.g., 44–76%) are achieved by controlling temperature (room temp to 50°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃) resolves peaks for the piperidinyl methyl group (~δ 2.1–2.5 ppm), pentanamide chain protons (~δ 1.3–1.7 ppm), and aromatic protons (if present) .
    • ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and piperidinyl carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC/LC-MS: Validates purity (>95%) and detects impurities .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at dopamine receptors (D2/D3 subtypes) using radioligand displacement (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3) .
  • Enzyme Inhibition Studies: Test interactions with acetylcholinesterase or monoamine oxidases via spectrophotometric/fluorometric assays .
  • Cytotoxicity: Use MTT assays on cell lines (e.g., HEK293, SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications of the piperidinyl group impact selectivity for dopamine D3 vs. D2 receptors?

Methodological Answer:

  • SAR Studies: Compare analogs with substituents on the piperidine ring (e.g., methyl, trifluoromethoxy) using computational docking (e.g., AutoDock Vina) and in vitro binding assays .
    • Example: Trifluoromethoxy substitution on the arylpiperazine moiety in related compounds increased D3 selectivity by 10-fold .
  • Crystallography: Co-crystal structures with D3 receptors (e.g., PDB ID: 3PBL) guide rational design to optimize hydrophobic interactions .

Q. How can conflicting binding affinity data across assays be resolved?

Methodological Answer:

  • Assay Standardization: Control variables such as membrane preparation methods (e.g., CHO cells vs. native tissue), buffer pH, and ligand concentration .
  • Orthogonal Validation: Confirm results using surface plasmon resonance (SPR) or fluorescence polarization .
  • Meta-Analysis: Compare data from peer-reviewed studies (e.g., NIST-referenced structural data ) to identify trends in logD/pKa values affecting receptor binding .

Q. What strategies enhance metabolic stability and bioavailability of this compound in preclinical studies?

Methodological Answer:

  • Prodrug Design: Introduce ester or carbamate groups to improve solubility and absorption .
  • Cytochrome P450 Screening: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) and block degradation via fluorination .
  • Pharmacokinetic Profiling: Conduct in vivo studies (rodents) with LC-MS quantification to assess half-life, Cmax, and brain permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.